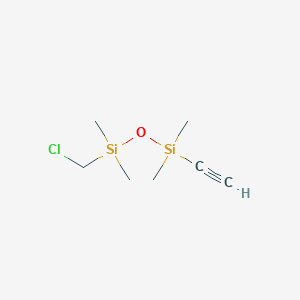
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a chloromethyl group, an ethynyl group, and two silicon atoms bonded to methyl groups and an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane typically involves the reaction of chloromethylsilane with ethynylsilane under specific conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of phase transfer catalysts and optimized reaction conditions can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Addition Reactions: Reagents such as halogens, hydrogen halides, and other electrophiles are used. The reactions are often conducted in the presence of a catalyst, such as palladium or platinum.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted siloxanes, while addition reactions can produce different alkylated or halogenated derivatives.
科学研究应用
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications, including:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organosilicon compounds.
Materials Science: The compound is used in the development of advanced materials, such as silicone-based polymers and coatings.
Biological Research: It is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industrial Applications: The compound is utilized in the production of specialty chemicals, adhesives, and sealants.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the ethynyl group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various effects.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynyl-1,1,3,3-tetramethyldisiloxane:
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethylsilane: Similar structure but without the oxygen atom, leading to distinct properties.
Uniqueness
1-(Chloromethyl)-3-ethynyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloromethyl and ethynyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
61222-28-4 |
|---|---|
分子式 |
C7H15ClOSi2 |
分子量 |
206.81 g/mol |
IUPAC 名称 |
chloromethyl-[ethynyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C7H15ClOSi2/c1-6-10(2,3)9-11(4,5)7-8/h1H,7H2,2-5H3 |
InChI 键 |
YJYOXAGQDYFLTL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(CCl)O[Si](C)(C)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


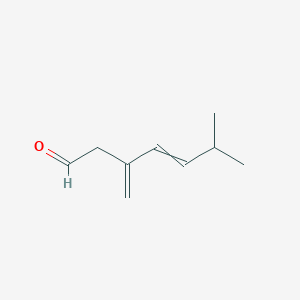


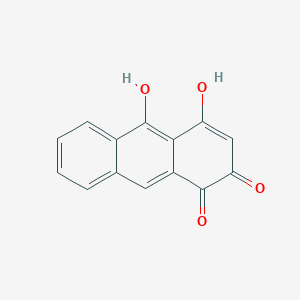
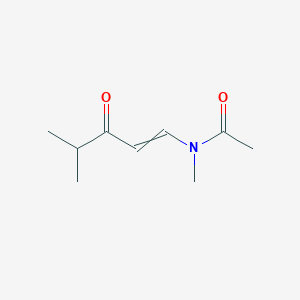
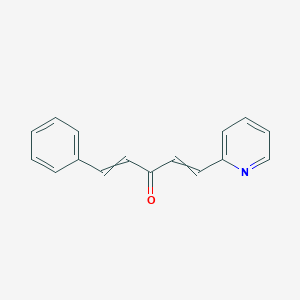

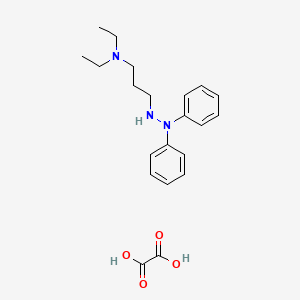

![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
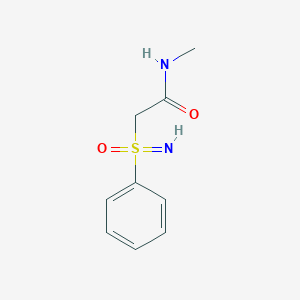
![6'-(Hydroxymethyl)-2',3'-dimethoxy[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14589817.png)
![1,8-Bis[4-(bromomethyl)phenyl]naphthalene](/img/structure/B14589821.png)
